5-Diazouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-diazonio-6-oxo-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-8-2-1-6-4(10)7-3(2)9/h1H,(H-,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLJNCDBYCPPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)[O-])[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062420 | |
| Record name | Diazouracil | |
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Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Sensitive to light, air, and temperature; [Merck Index] | |
| Record name | 5-Diazouracil | |
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CAS No. |
2435-76-9 | |
| Record name | 5-Diazouracil | |
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| Record name | 5-Diazouracil | |
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| Record name | 2,4(3H,5H)-Pyrimidinedione, 5-diazo- | |
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| Record name | Diazouracil | |
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| Record name | 5-diazouracil | |
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| Record name | 5-DIAZOURACIL | |
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Synthetic Methodologies and Chemical Transformations of 5 Diazouracil
Established Synthetic Routes to 5-Diazouracil
The primary and most well-established method for synthesizing this compound involves the diazotization of its corresponding amino precursor, 5-aminouracil (B160950). This reaction is a cornerstone of diazo chemistry, adapted for the specific reactivity of the uracil (B121893) ring system.
Diazotization of 5-Aminouracil Derivatives
The synthesis of this compound is achieved through the diazotization of 5-aminouracil. This standard chemical transformation involves treating the primary amino group at the C-5 position of the uracil ring with nitrous acid (HNO₂). The nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions, usually between 0-5°C, to ensure the stability of the resulting diazonium salt. researchgate.netasianpubs.orgresearchgate.net
The reaction proceeds by the conversion of the 5-amino group (-NH₂) into a diazonium group (-N₂⁺). Due to the electronic nature of the pyrimidine (B1678525) ring, the resulting product is an internal salt, or zwitterion, properly named uracil-5-diazonium inner salt, but commonly referred to as this compound. The synthesis and reactivity of 5-aminouracil and its derivatives are well-documented, providing a solid foundation for the preparation of this compound. scilit.comnih.gov
Optimized Synthesis Protocols and Yield Enhancement Strategies
Optimizing the synthesis of this compound focuses on maximizing yield and ensuring the purity and stability of the highly reactive product. Key parameters for optimization include strict temperature control, precise pH management, and the choice of reagents.
Maintaining the temperature between 0-5°C is critical to prevent the premature decomposition of the diazonium salt. researchgate.net The pH of the reaction mixture is also crucial; it must be acidic enough to generate nitrous acid but controlled to avoid unwanted side reactions. This is often managed by the simultaneous addition of a sodium acetate (B1210297) solution to maintain a pH of 4-6. researchgate.net
Purification of the resulting this compound is typically achieved by filtration of the solid product, followed by washing with cold water to remove residual salts and acid. researchgate.net Recrystallization from appropriate solvents like ethanol (B145695) can be employed to obtain a product of higher purity. researchgate.netasianpubs.org The yield and stability of the final product are highly dependent on the careful execution of these procedural steps.
Advanced Derivatization and Analogue Synthesis
The diazo group at the C-5 position of the uracil ring is a versatile functional handle that allows for a wide range of chemical transformations. These reactions enable the synthesis of diverse uracil analogues, including novel dihydrouracils, triazenes, and complex fused heterocyclic systems. city.ac.uk
Preparation of 6-Alkoxy- and 6-Aryloxy-5-diazo-1,6-dihydrouracils
This compound can undergo addition reactions with alcohols and phenols to yield 6-alkoxy- and 6-aryloxy-5-diazo-1,6-dihydrouracils, respectively. city.ac.uk In these reactions, the alcohol or phenol (B47542) adds across the C5-C6 double bond of the uracil ring. This transformation results in the formation of a new class of stable dihydrouracil (B119008) derivatives where the diazo functionality remains intact for potential further modification. city.ac.uk The thermal decomposition of these compounds has been investigated, with reactions in alcohols affording 5-alkoxy- and 5,6-dialkoxy-uracils. city.ac.uk
Synthesis of 5-(1-Triazeno)uracil Derivatives from Amine Additions
The reaction of this compound with various primary and secondary amines leads to the formation of 5-(1-triazeno)uracil derivatives. city.ac.uk This addition reaction involves the electrophilic diazonium group reacting with the nucleophilic amine. A variety of 3-substituted 5-(1-triazeno)uracils can be synthesized depending on the specific amine used in the reaction. city.ac.uk These triazene (B1217601) compounds are of interest for their potential biological activities and as intermediates for further chemical synthesis, such as attempts to form azaxanthines through cyclization. city.ac.uk
| Reactant 1 | Reactant 2 (Amine) | Product |
|---|---|---|
| This compound | Propylamine | 5-(3-Propyl-1-triazeno)uracil |
| This compound | Generic Primary/Secondary Amine (R-NH₂) | 3-Substituted 5-(1-triazeno)uracil |
Formation of Fused Heterocyclic Systems: Pyrazolopyrimidines and Furanopyrimidines
This compound serves as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often proceed via 1,3-dipolar cycloaddition mechanisms. city.ac.uk
Furanopyrimidines: The reaction of diazouracils with olefins has been shown to produce furanopyrimidines, specifically furano[2,3-d]pyrimidines. city.ac.uk This suggests a reaction pathway where the diazo compound, upon loss of nitrogen, forms a reactive intermediate that undergoes cycloaddition with the olefin.
Pyrazolopyrimidines: The pyrazolopyrimidine scaffold is a significant heterocyclic system in drug discovery. researchgate.netresearchgate.net The addition of allyl alcohol to this compound has been reported to form a complex fused system, 3,3a,5a,6,7,8-hexahydro-4H,8H-pyrazolo-[3,2':7,7a]furano[2,3-d]pyrimidin-7,9-dione, indicating the potential of this compound to generate pyrazole-containing structures through intramolecular cyclization pathways. city.ac.uk
| This compound Derivative | Reactant | Fused Heterocyclic Product |
|---|---|---|
| This compound | Olefins | Furano[2,3-d]pyrimidines |
| This compound | Allyl alcohol | 3,3a,5a,6,7,8-Hexahydro-4H,8H-pyrazolo-[3,2':7,7a]furano[2,3-d]pyrimidin-7,9-dione |
Approaches to 5-Diazo-6H-uridine and Other Nucleoside Analogues
The synthesis of nucleoside analogues of this compound, such as 5-diazo-6H-uridine, has been explored through various chemical strategies. One promising approach involves the application of a diazo transfer reaction. city.ac.uk This method has been identified as a more viable route for producing the desired, albeit sometimes impure, product. city.ac.uk
Another key strategy in the synthesis of related nucleoside analogues involves the use of key intermediates like 5-diazo-5',6-cyclo-uridine and its 2'-deoxy derivative. These precursors serve as a foundation for generating a variety of novel nucleoside derivatives. For instance, these intermediates have been successfully used to synthesize a range of 5-aryloxy-uridines, 5-aryloxy-2'-deoxyuridines, 5-(3"-aryl-l"-triazeno)-uridines, and 5-(3"-aryl-l"-triazeno)-2'-deoxyuridines.
Furthermore, the synthesis of 5-diazo-6-alkoxy-5'-trityl-uridines, such as 5-diazo-6-methoxy-5'-trityl-uridine and 5-diazo-6-isopropoxy-5'-trityl-uridine, provides a convenient pathway for preparing 5-diazo-6-aryloxy-uridines and their 2'-deoxy counterparts. These compounds are valuable for the subsequent preparation of 5,6-disubstituted uridines and 2'-deoxyuridines.
Reaction Chemistry and Mechanistic Elucidation
1,3-Dipolar Mechanism in Reactions with Olefins and Sulfoxides
The reaction of this compound derivatives with olefins and sulfoxides is understood to proceed through a 1,3-dipolar cycloaddition mechanism. city.ac.uk This mechanistic pathway is fundamental to the formation of various heterocyclic systems.
In reactions with olefins, the 1,3-dipolar nature of the diazo group facilitates a cycloaddition across the double bond, leading to the formation of furanopyrimidine structures, specifically furano[2,3-d]pyrimidines. city.ac.uk
Similarly, when 5-diazouracils are treated with dimethyl sulfoxide (B87167) (DMSO), a reaction occurs that results in the formation of 5,5-dimethyl-1,3,2-dioxathiolopyrimidine derivatives. city.ac.uk The reaction is proposed to follow the same 1,3-dipolar mechanism, where DMSO acts as the dipolarophile.
The following table summarizes these 1,3-dipolar cycloaddition reactions:
| Reactant | Reagent | Product | Mechanism |
| This compound | Olefins | Furano[2,3-d]pyrimidines | 1,3-Dipolar Cycloaddition |
| This compound | Dimethyl Sulfoxide (DMSO) | 5,5-Dimethyl-1,3,2-dioxathiolopyrimidines | 1,3-Dipolar Cycloaddition |
Thermal Decomposition Reactions and Product Diversification
The thermal decomposition of this compound and its derivatives has been investigated as a method for generating a variety of substituted uracil products. city.ac.uk The nature of the resulting products is highly dependent on the reagents present during the decomposition process.
When this compound and 5-diazo-6-methoxy-l,6-dihydrouracil are subjected to thermal decomposition in the presence of various alcohols, the reaction yields 5-alkoxy- and 5,6-dialkoxy-uracils. city.ac.uk This transformation indicates that the loss of the diazo group is followed by the incorporation of the alcohol's alkoxy group onto the uracil ring.
Specifically, the thermal decomposition of 5-diazo-6-methoxy-l,6-dihydrouracil leads to the formation of 5-methoxyuracil. city.ac.uk This particular outcome suggests a more complex process than simple substitution, pointing towards the involvement of rearrangement pathways following the initial decomposition. city.ac.uk
Intramolecular Rearrangements of Diazo Intermediates, including Carbene Formation
The reactions of this compound derivatives often involve transient intermediates that undergo significant intramolecular rearrangements. Following the loss of the dinitrogen molecule from the diazo group, a highly reactive carbene intermediate is proposed to form. This carbene species is central to the subsequent chemical transformations. city.ac.uk
Evidence for such intramolecular rearrangements has been observed during the thermal decomposition of 5-diazo-6-methoxy-l,6-dihydrouracil, which yields 5-methoxyuracil. city.ac.uk To elucidate the mechanism of this transformation, isotopic labelling studies have been employed. These studies have helped to trace the migration of atoms and confirm that the reaction proceeds through a rearrangement of the intermediate formed after the diazo group is expelled. city.ac.uk
Furthermore, a novel intramolecular rearrangement has been discovered for 5-diazo-5',6-cyclo-2'-deoxyuridine and the corresponding 5-diazo-5',6-cyclo-uridine. This rearrangement is also believed to proceed via a carbene intermediate, highlighting the importance of this reactive species in the chemistry of this compound nucleoside analogues.
Azo Coupling Reactions with CH-Acids, Phenols, and Arylamines
This compound derivatives, such as 6-hydroxy-5-diazo-6H-uracil and 6-hydroxy-5-diazo-1,3-dimethyl-6H-uracil, are known to participate in azo coupling reactions. researchgate.net These reactions involve the electrophilic diazonium ion reacting with electron-rich nucleophiles, including CH-acids, activated phenols, and arylamines. researchgate.netwikipedia.org The conditions required for these coupling reactions are dependent on the specific nature of the substrate being used. researchgate.net
Aromatic diazonium ions act as electrophiles, and the substitution typically occurs at the para position of the activated aromatic ring of phenols and anilines. wikipedia.org If the para position is blocked, the coupling may occur at the ortho position. wikipedia.org The pH of the reaction medium is a critical factor, with mildly acidic or neutral conditions being optimal, as the reaction does not proceed effectively at a very low pH. wikipedia.org
The reaction with dimethylamine (B145610) provides a specific example of this reactivity. Treatment of a 6-methoxy-5-diazo-1,6-dihydrouracil derivative with dimethylamine results in the coupling of the 5-diazo group with the amine. This is accompanied by the elimination of the 6-methoxy group, leading to the rearomatization of the heterocyclic ring and the formation of a 5-(3,3-dimethyl-1-triazeno)uracil derivative. researchgate.net
The table below provides examples of substrates used in azo coupling reactions with 5-diazouracils.
| Substrate Class | Specific Example |
| CH-Acids | Malononitrile researchgate.net |
| Phenols | Activated Phenols researchgate.net |
| Arylamines | General Arylamines researchgate.net |
| Amines | Dimethylamine researchgate.net |
Reactions with Nitrogenous Heterocycles, e.g., Pyridines, and Dimerization Pathways
The reactivity of 5-diazouracils extends to reactions with nitrogen-containing heterocyclic compounds, such as pyridines. acs.org The interaction between 5-diazouracils and pyridines has been the subject of specific investigation, indicating a distinct area of its reaction chemistry. acs.org
In reactions with primary amines, this compound can lead to the formation of triazole derivatives. The process is initiated by the formation of a non-isolable 6-amine adduct, which then undergoes a 1,6-ring opening of the pyrimidine structure. This is followed by a ring-closing step to form a [(1-alkyl-1,2,3-triazol-4-yl)carbonyl]urea. researchgate.net Addition of other amines to this compound has been shown to produce a variety of 3-substituted 5-(1-triazeno)uracils. city.ac.uk
Dimerization of the uracil scaffold has also been observed, although not specifically starting from this compound. Electrochemical oxidation of 5-substituted uracils, such as thymine (B56734), can lead to the formation of both N(1)-C(5')- and N(1)-C(6')-linked dimer hydrates. nih.gov A proposed mechanism for this dimerization involves the generation of an allyl-type radical intermediate through one-electron oxidation and subsequent deprotonation at the N(1) position. This is followed by a head-to-tail coupling of the radical intermediates. nih.gov
Structural Characterization and Theoretical Investigations
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the three-dimensional arrangement of atoms and the nature of chemical bonds within 5-diazouracil.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry of molecules by providing detailed information about the molecular structure, coordination geometry, and ligand environment. numberanalytics.com The analysis of an NMR spectrum allows researchers to determine the configuration of chiral centers and the conformation of ligands. numberanalytics.com While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided results, the principles of NMR spectroscopy are crucial for its characterization. ox.ac.uk
Proton NMR (¹H NMR) spectra provide information on the number of different types of protons and their electronic environments. organicchemistrydata.org For a related compound, 5-nitrouracil (B18501), the C-6 proton appears as a sharp, non-exchangeable singlet at 8.48 ppm in DMSO-d₆. city.ac.uk The chemical shift, splitting patterns (multiplicity), and coupling constants (J-values) are key parameters. nih.gov For instance, the coupling constant between adjacent protons can reveal their dihedral angle, which is essential for assigning stereochemistry in cyclic systems. oup.com Large coupling constants (e.g., 9-10.4 Hz) often indicate an axial-axial relationship between protons in a six-membered ring, confirming a specific chair conformation. oup.com
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. ox.ac.uk For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the molecule's structure. numberanalytics.comnih.gov A reinvestigation of the structure of this compound and its derivatives has been performed using proton magnetic resonance spectroscopy. acs.org
Table 1: General Principles of NMR in Stereochemical Analysis
| NMR Parameter | Information Provided | Application in Stereochemistry |
| Chemical Shift (δ) | Electronic environment of a nucleus. | Differentiates between atoms in different spatial arrangements (e.g., axial vs. equatorial). |
| Coupling Constant (J) | Interaction between neighboring nuclei, related to dihedral angles. | Determines the relative orientation of atoms, crucial for conformational analysis. oup.com |
| Nuclear Overhauser Effect (NOE) | Proximity of nuclei through space. | Identifies atoms that are close to each other, helping to define the 3D structure. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (H-H, C-H). | Establishes the bonding framework and long-range connectivity within the molecule. numberanalytics.com |
Mass spectrometry and infrared spectroscopy are complementary techniques used to confirm the molecular weight and identify the functional groups present in this compound.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₄H₂N₄O₂), the calculated molecular weight is approximately 138.08 g/mol . nih.gov The mass spectrum of a related compound, 5-nitrouracil, shows extensive fragmentation, but the molecular ion peak (M+) is observed, confirming its molecular weight. city.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation, which causes vibrations such as stretching and bending of chemical bonds. frontiersin.orglibretexts.org For this compound, key absorptions would be expected for the N-H, C=O (amide/imide), and the diazo group (N≡N) vibrations. The IR spectra of uracil (B121893) derivatives are typically dominated by strong absorption bands associated with the amide/imide groups. city.ac.uk For instance, N-H vibrations are often observed around 3400 cm⁻¹, while carbonyl (C=O) stretching bands appear in the region of 1690-1720 cm⁻¹. city.ac.uk The diazo group stretching vibration is also a characteristic feature. While a specific IR spectrum for this compound is not provided in the search results, analysis of related compounds like epoxides shows characteristic ring breathing and stretching vibrations that can be used for identification. spectroscopyonline.com
Table 2: Expected IR Absorption Ranges for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Diazo (N≡N) | Stretching | ~2100 - 2300 |
| Carbonyl (C=O) | Stretching | ~1650 - 1750 |
| Amine (N-H) | Stretching | ~3300 - 3500 |
| Alkene (C=C) | Stretching | ~1600 - 1680 |
Computational Chemistry and Molecular Modeling
Theoretical methods are indispensable for investigating the electronic structure, stability, and reactivity of molecules like this compound at a quantum mechanical level.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide deep insights into the molecular properties of this compound. nih.govuol.de Studies using ab initio calculations with an RHF/6-31G basis set have been performed to understand its thermodynamic stability and reactivity. researchgate.net These calculations revealed an unusual polarized electron distribution in this compound that does not align with its classical Lewis structure. researchgate.net
These computational methods are crucial for exploring reaction mechanisms and predicting chemical behavior. osti.gov For example, ab initio calculations can be used to compute the free energy of activation for chemical reactions, although this can be computationally expensive. nih.gov The electronic structure calculations help in understanding phenomena like laser-induced desorption of molecules from surfaces by constructing potential energy surfaces. uol.de The development of new computational methods continues to make these high-level calculations more accessible for studying complex chemical systems. osti.gov
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com It has been successfully applied to investigate the structural and energetic parameters of uracil and its derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and determine the relative stabilities of different tautomers. jocpr.com
Tautomerism is a key aspect of uracil chemistry. For uracil and its 5-halogenated derivatives, DFT studies have shown that out of several possible tautomers, the diketo form is the most stable. nih.govnih.gov The relative energies of tautomers can be calculated in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). jocpr.com These studies indicate that while solvation stabilizes all species, the order of tautomer stability often remains similar to the gas phase. jocpr.com For quinoline-4-one derivatives, DFT studies have shown that ketone forms are generally more stable than enol forms, and equilibrium constants between tautomers can be calculated to explain experimental observations. scirp.org Such theoretical investigations are vital for understanding the tautomeric preferences of this compound.
Molecular Orbital (MO) theory provides a delocalized picture of electron distribution within a molecule, which is essential for understanding its properties and reactivity. libretexts.orgsolubilityofthings.com The electrons are described as occupying molecular orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting chemical reactivity. scirp.orguw.edu
For this compound, ab initio calculations have indicated an unusual polarized electron distribution. researchgate.net This suggests that the electron density is not evenly distributed as classical structures might imply, which has significant implications for its reactivity. The formation of molecular orbitals from the linear combination of atomic orbitals (LCAO) helps in understanding bonding, antibonding, and non-bonding interactions. solubilityofthings.comuw.edu Population analysis methods, such as Mulliken population analysis, can be used to quantify the charge distribution among the atoms in the molecule, providing further insight into its polarized nature. huntresearchgroup.org.uk
Investigation of Thermodynamic Stability and Reaction Energetics
The thermodynamic stability and reaction energetics of this compound have been the subject of theoretical and experimental investigations that reveal a complex and unique chemical nature. Unlike simpler diazo compounds, the stability of this compound is not merely a function of the strength of the C-N₂ bond but is intricately linked to its heterocyclic structure and potential for intramolecular cyclization and rearrangement.
Theoretical and Computational Findings
Theoretical studies, particularly those employing ab initio calculations, have provided significant insights into the electronic structure and stability of this compound. An important investigation by Kletskii and Tsupak utilized the Restricted Hartree-Fock (RHF) method with a 6-31G basis set to explore the molecule's properties. researchgate.netresearchgate.netresearchgate.net
One of the key findings from these calculations is the equilibrium between this compound and its valence isomer, the condensed heterocyclic system (1,2,3)oxadiazolo(5,4-d)pyrimidin-5(4H)-one. The calculations indicated that the acyclic diazo form is thermodynamically favored. researchgate.netresearchgate.net The position of this equilibrium is sensitive to the geometry of the diazo group; theoretical shortening of the N-N bond length shifts the balance away from the cyclic isomer and further stabilizes the acyclic this compound structure. researchgate.netresearchgate.net This finding is particularly pronounced for α-diazocarbonyl systems like this compound. researchgate.netresearchgate.net
Furthermore, the computational analysis revealed an unusual polarized electron distribution within the this compound molecule, which does not align with the classical Lewis structure representation. researchgate.netresearchgate.net This suggests a significant degree of charge separation and delocalization, which influences its reactivity.
Reaction Energetics and Thermal Decomposition
The reaction energetics of this compound are most notably characterized by its thermal behavior. Experimental studies on the pyrolysis of this compound have shown that its decomposition pathway is remarkably different from that of its N-methylated analogue, 5-diazo-3-methyluracil. acs.org
Instead of extruding dinitrogen to form the expected singlet carbene (5-uracilylidene), this compound undergoes a thermal rearrangement with loss of nitrogen to form a highly reactive intermediate, identified as (2,5-dioxo-3-imidazolin-4-yl)methylene. dokumen.pubscribd.com This Wolff-type rearrangement is a critical aspect of its reaction energetics, indicating that the transition state for rearrangement is energetically more accessible than the transition state for direct C-N bond cleavage to a carbene.
The energetics of this process can be summarized by the following reaction pathway:
Thermolysis: Application of thermal energy to this compound.
Rearrangement and N₂ Extrusion: A concerted or stepwise process where the pyrimidine (B1678525) ring contracts, leading to the formation of an imidazoline-based ketene (B1206846) intermediate and the release of nitrogen gas.
Trapping of the Intermediate: The resulting (2,5-dioxo-3-imidazolin-4-yl)methylene is a reactive species that can be trapped by various substrates. For instance, its reaction with benzene (B151609) leads to the formation of 5-cycloheptatrienylidene-2,4-imidazolidinedione. acs.org
This unique reaction pathway highlights the profound influence of the uracil scaffold, particularly the N1-H proton, on the energetics of the decomposition. The corresponding N-methylated derivative, which lacks this proton, follows a more conventional pathway of forming a carbene that reacts with benzenes to yield 5-aryluracils. acs.org The significant difference in reaction products underscores a fundamental divergence in the reaction energetics and the stability of the intermediates involved.
As with thermodynamic stability data, specific activation energies for the thermal decomposition and rearrangement of this compound have not been detailed in the surveyed scientific literature, precluding the creation of a quantitative data table for its reaction energetics.
Biochemical and Molecular Mechanistic Research
Enzyme Modulation and Interference with Pyrimidine (B1678525) Metabolism
Influence on Pyrimidine Nucleotide Biosynthesis Pathways
Pyrimidine nucleotides, the building blocks of DNA and RNA, are synthesized through complex de novo and salvage pathways. The de novo pathway begins with simple precursors and involves several enzymatic steps, including the formation of dihydroorotate (B8406146) and subsequent conversion to orotic acid, ultimately leading to uridine (B1682114) monophosphate (UMP) nih.govcreative-proteomics.comfiveable.me. The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, offering an alternative route to nucleotide synthesis researchgate.netcity.ac.uk.
5-Diazouracil has been shown to impact DNA synthesis. In Salmonella typhimurium and Escherichia coli, this compound causes a transient inhibition of DNA synthesis, which is concluded to be the primary mechanism by which it inhibits cell division nih.gov. While not directly targeting a specific enzyme in the de novo synthesis pathway, its interaction with enzymes involved in pyrimidine catabolism suggests an indirect influence on nucleotide pools.
Specifically, this compound is a substrate for dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme critical for the degradation of pyrimidines. Studies have shown that this compound is reduced by DPD at rates comparable to or faster than natural pyrimidines like thymine (B56734) researchgate.netrhea-db.orgrhea-db.orgresearchgate.net. The relative rates of reduction by DPD for various 5-substituted uracils are: 5-fluorouracil (B62378) > 5-bromouracil (B15302) > this compound > 5-iodouracil (B140508) > 5-nitrouracil (B18501) researchgate.netrhea-db.orgrhea-db.orgresearchgate.net. This interaction suggests that this compound can be processed through the pyrimidine catabolic route, potentially influencing the availability of precursors for nucleotide biosynthesis or interfering with the regulation of pyrimidine metabolism.
Table 1: Relative Substrate Reduction Rates by Dihydropyrimidine Dehydrogenase (DPD)
| Compound | Relative Reduction Rate (vs. Thymine) |
| 5-Fluorouracil | 70% faster |
| 5-Bromouracil | Faster |
| This compound | 70% faster |
| 5-Iodouracil | Slower |
| 5-Nitrosouracil | Slowest |
| Uracil (B121893) | 25% faster |
Note: Data compiled from researchgate.netrhea-db.orgrhea-db.orgresearchgate.net. Specific kinetic parameters (Km) for this compound with DPD were not detailed in the provided literature.
Interaction with Dihydropyrimidinase (DHPase) and Dihydroorotase (DHOase) (as an analogue)
Key enzymes in pyrimidine metabolism include Dihydroorotase (DHOase) and Dihydropyrimidinase (DHPase). DHOase catalyzes the third step in the de novo pyrimidine biosynthesis pathway, converting N-carbamoyl-L-aspartate to dihydroorotate nih.govcreative-proteomics.commdpi.comebi.ac.uk. DHPase, on the other hand, is involved in the catabolism of pyrimidines, catalyzing the hydrolysis of dihydrouracil (B119008) to N-carbamoyl-β-alanine researchgate.netrhea-db.orgrhea-db.orgresearchgate.net.
While this compound is primarily identified as a substrate for DPD (dihydropyrimidine dehydrogenase), a related enzyme in pyrimidine catabolism researchgate.netrhea-db.orgrhea-db.orgresearchgate.net, its structural similarity to uracil suggests potential interactions as an analogue with other enzymes in the pyrimidine metabolic network. For instance, other uracil analogues, such as 5-fluorouracil (5-FU) and 5-aminouracil (B160950) (5-AU), have been shown to interact with DHOase mdpi.comresearchgate.net. DHPase deficiency is also known to correlate with severe toxicity from 5-FU chemotherapy, highlighting the importance of these catabolic enzymes in drug metabolism researchgate.net.
Although direct evidence detailing this compound's specific interaction as an analogue with DHOase or DHPase is not extensively documented in the provided literature, its role as a substrate for DPD and its impact on DNA synthesis indicate its capacity to interfere with normal pyrimidine metabolism. The inhibition of DHPase by this compound has been reported with an IC50 of 3 µM, indicating a direct inhibitory effect on this enzyme researchgate.net.
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Precursor for Novel Pharmaceutical Compound Synthesis
5-Diazouracil itself has demonstrated biological activity, suggesting its potential as a starting point or lead compound in pharmaceutical research. It has been reported to possess antibacterial properties and acts as a mutagen, with evidence of DNA cleavage activity semanticscholar.org. In studies involving rats, this compound was observed to influence the catabolism of circulating pyrimidines, including uracil (B121893) and 5-fluorouracil (B62378), indicating its interaction with metabolic pathways nih.gov. Furthermore, research has shown that this compound can inhibit the growth of Agrobacterium tumefaciens at higher concentrations researchgate.net. While these direct activities are noted, the broader class of uracil derivatives serves as versatile starting materials in heterocyclic synthesis, with many exhibiting significant biological activities, including antiviral, cytostatic, and anti-inflammatory effects frontiersin.orgdntb.gov.ua.
Table 1: Reported Biological Activities of this compound and Related Derivatives
| Compound/Derivative | Reported Activity | Citation(s) |
| This compound | Antibacterial, Mutagen, DNA cleavage | semanticscholar.org |
| This compound | Inhibits A. tumefaciens growth | researchgate.net |
| This compound | Affects pyrimidine (B1678525) catabolism | nih.gov |
| Uracil Derivatives (general) | Antiviral, Cytostatic, Anti-inflammatory effects | frontiersin.orgdntb.gov.ua |
Development of Chemical Probes for Biological Systems
The unique reactivity of diazo groups makes diazo compounds valuable reagents in chemical biology, serving as chemical probes and facilitating the modification of biomolecules nih.gov. In the realm of fluorescent probes, azo dyes, characterized by their -N=N- moiety, have become integral components. These compounds, such as DABCYL and HABA, are widely employed as fluorescence quenchers in various detection systems, including those for nucleic acids nih.govcore.ac.ukelitechgroup.comresearchgate.netsciforum.net. Azo-based uracil derivatives have been synthesized to mimic the structure of established quenchers like DABCYL, offering the potential to retain base-pairing capabilities while functioning as effective quenchers core.ac.ukresearchgate.netsciforum.net. These molecules can also be chemically converted from quenchers into fluorophores, expanding their utility in fluorescence-based investigations nih.gov. Mechanisms such as Förster Resonance Energy Transfer (FRET) and contact or collisional quenching are often leveraged when employing these probes elitechgroup.com. The biological interaction of this compound itself has been demonstrated through its incorporation into the ribonucleic acids of Escherichia coli, albeit with noted instability asm.org.
Table 2: Applications of Diazouracil-Related Structures in Chemical Probes
| Compound/Structure Type | Application/Mechanism | Biological Target/System | Citation(s) |
| Azo-based uracil derivatives | Fluorescence quenching, FRET/Contact quenching | Nucleic acid detection probes | core.ac.ukelitechgroup.comresearchgate.netsciforum.net |
| Azo dyes (e.g., DABCYL, HABA) | Conversion to fluorophores | Biomolecular interactions | nih.gov |
| Radioactive this compound | Incorporation into RNA | Escherichia coli | asm.org |
Synthetic Utility in the Creation of Bioactive Heterocyclic Scaffolds
This compound serves as a versatile building block for the synthesis of various heterocyclic scaffolds, many of which possess inherent biological activity. Through reactions with different reagents, novel structures can be accessed. For instance, reactions with olefins can yield furanopyrimidines, while reactions with alcohols lead to the formation of alkoxyuracils city.ac.uk. Treatment with amines results in the formation of triazenouracils city.ac.uk. These synthesized compounds are actively investigated for their potential antibiotic and antitumor properties city.ac.uk. Pyrimidines, as a class of nitrogen-containing heterocycles, are fundamental structures in medicinal chemistry and drug discovery due to their ability to interact with biological targets dntb.gov.uarsc.orgfrontiersin.org. The synthetic pathways involving this compound contribute to the expansion of libraries of these bioactive heterocyclic frameworks.
Table 3: Heterocyclic Scaffolds Synthesized from this compound
| Reaction Partner/Reagent | Resulting Heterocycle/Scaffold | Potential Biological Activity | Citation(s) |
| Olefins | Furanopyrimidines | Antibiotic, Antitumor | city.ac.uk |
| Alcohols | Alkoxyuracils | Antibiotic, Antitumor | city.ac.uk |
| Amines | Triazenouracils | Antibiotic, Antitumor | city.ac.uk |
Design and Synthesis of Functional Azo Dyes and Fluorescent Nucleobase Quenchers
The chemical structure of this compound and its derivatives makes them suitable for the design and synthesis of functional azo dyes and fluorescent nucleobase quenchers. Azo dyes, characterized by the presence of an azo group (-N=N-), are widely recognized for their strong fluorescence resonance energy transfer (FRET) and contact quenching capabilities, making them optimal choices for probe-based real-time polymerase chain reaction (PCR) and other fluorescence assays elitechgroup.com. Azo-based uracil derivatives have been developed to mimic the widely used quencher DABCYL, often incorporating the 4-(dimethylamino)phenylazo moiety. This moiety is particularly useful due to its photoisomerization properties and pH sensitivity, which can be exploited for photoregulation and sensing applications researchgate.netsciforum.net. The ability to synthesize these modified nucleobases and incorporate them into nucleic acid probes is crucial for developing advanced diagnostic and research tools core.ac.ukresearchgate.netsciforum.net. Furthermore, the chemical transformation of these azo dyes into fluorophores offers additional versatility in fluorescence-based methodologies nih.gov.
Table 4: this compound Derivatives as Azo Dyes and Quenchers
| Compound Type | Mimics/Analogue of | Functionality | Application | Citation(s) |
| Azo-based uracil derivatives | DABCYL | Fluorescence quenching, Photoisomerization | Nucleic acid detection probes, Sensing | core.ac.ukresearchgate.netsciforum.net |
| Azo dyes (general) | N/A | FRET and Contact Quenching | Real-time PCR probes, Fluorescence assays | elitechgroup.com |
| Azo-based uracil derivatives | N/A | Conversion to fluorophores | Fluorescence-based investigations | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthesis Strategies for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can dramatically influence its biological activity. To date, the development of asymmetric methods to produce chiral derivatives of 5-diazouracil is a largely unexplored field. Future research should focus on creating enantiomerically pure this compound analogs, which could lead to compounds with enhanced therapeutic efficacy and reduced off-target effects.
One promising approach involves the use of chiral catalysts in reactions that introduce stereocenters into the uracil (B121893) scaffold or its substituents. acs.orgrsc.org Methodologies such as asymmetric hydrogenation, catalyzed by chiral transition-metal complexes (e.g., rhodium, ruthenium, manganese), could be adapted to stereoselectively reduce specific bonds in this compound precursors. acs.org Furthermore, organocatalytic methods, which utilize small chiral organic molecules to induce enantioselectivity, offer a powerful alternative for constructing these complex structures. For instance, stereoselective aza-Michael reactions could be employed to introduce chiral side chains to the uracil ring. rsc.org
The development of these strategies would rely on adapting established asymmetric synthesis protocols to the unique reactivity of the uracil and diazo functionalities. mdpi.comnih.gov Success in this area would provide access to a new library of chiral this compound derivatives, enabling detailed investigation into how chirality modulates their biological function.
Advanced Spectroscopic Characterization of Transient Intermediates
The chemical transformations of this compound, particularly those involving its highly reactive diazo group, proceed through a series of short-lived transient intermediates. A detailed understanding of these species is crucial for optimizing known reactions and discovering new ones. Advanced spectroscopic techniques, capable of resolving chemical events on ultrafast timescales, are essential for this purpose.
Pump-probe spectroscopy is a powerful technique for studying these dynamics. mit.eduuni-wuerzburg.de In this method, a first laser pulse (the "pump") excites the this compound molecule, initiating a chemical reaction. A second, time-delayed pulse (the "probe") then monitors the changes in the system's optical properties as the reaction proceeds. mit.eduucsd.edu By varying the delay between the pump and probe pulses, the entire lifecycle of transient species can be mapped with femtosecond (10⁻¹⁵ s) resolution. ucsd.edu
Specifically, femtosecond transient absorption spectroscopy (fs-TAS) can be employed to capture the electronic spectra of excited states and reactive intermediates. nd.edunih.gov This technique provides invaluable data on the rates of formation and decay of these species, shedding light on reaction mechanisms. acs.orgresearchgate.net By applying fs-TAS to the photochemical and thermal reactions of this compound, researchers could directly observe the formation of carbene or radical intermediates, providing definitive evidence for proposed reaction pathways.
| Spectroscopic Technique | Timescale Resolution | Information Gained | Potential Application for this compound |
| Pump-Probe Spectroscopy | Femtoseconds to Picoseconds | Real-time observation of molecular dynamics after excitation. | Tracking the initial steps of photochemical reactions. mit.edutoptica.com |
| Femtosecond Transient Absorption | Femtoseconds | Electronic spectra and kinetics of excited states and transient intermediates. | Identifying and characterizing carbene or radical intermediates. nd.edunih.gov |
Multi-Omics Approaches to Elucidate System-Level Biological Impact
To fully comprehend the biological effects of this compound, a system-level understanding is necessary. Multi-omics, an integrative approach that combines data from various "omics" fields like proteomics and metabolomics, offers a holistic view of the molecular changes induced by a compound within a biological system. astrazeneca.comnashbio.com This approach can uncover novel mechanisms of action, identify biomarkers of response, and reveal potential off-target effects. mdpi.comnih.gov
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. aimed-analytics.commdpi.com By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression or activity is altered. This can point to the specific cellular pathways affected by the compound. nih.gov
Metabolomics focuses on the comprehensive analysis of metabolites, the small-molecule end products of cellular processes. walshmedicalmedia.com Changes in the metabolome provide a functional readout of the physiological state of a cell. aimed-analytics.comwalshmedicalmedia.com Analyzing the metabolic fingerprint of cells exposed to this compound can reveal disruptions in key biochemical networks, providing crucial insights into its mode of action. nih.gov
Integrating proteomic and metabolomic data can build a comprehensive picture of the cellular response to this compound, mapping out the perturbed pathways and networks. walshmedicalmedia.comnih.gov This powerful, unbiased approach is critical for moving beyond a single-target view and understanding the compound's full biological impact, which is essential for its potential development as a therapeutic agent. nih.govdrugdiscoverynews.com
Design of Targeted Molecular Tools Based on this compound Scaffolds
The unique chemical properties of the this compound scaffold make it an attractive candidate for the design of targeted molecular tools and chemical probes. aacrjournals.org Such tools are invaluable for studying complex biological processes, identifying drug targets, and visualizing molecular events in living systems. researchgate.netnih.govnih.gov
A key future direction is the development of this compound-based probes for target identification. aacrjournals.org By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound molecule, researchers can "fish" for its cellular binding partners. Identifying these targets is a critical step in understanding the compound's mechanism of action.
Furthermore, the diazo group itself can serve as a reactive handle for bioorthogonal chemistry. rsc.orgwikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The diazo group has been shown to undergo cycloaddition reactions with strained alkenes and alkynes, functionalities that are absent in biological systems. rsc.orgnih.gov This reactivity could be harnessed to label biomolecules that have been metabolically engineered to contain a strained alkyne or alkene. A this compound derivative could be used to selectively "click" onto these targets within a live cell, enabling their visualization and study. rsc.orgnih.govresearchgate.net
| Probe Design Strategy | Principle | Potential Application |
| Affinity-Based Probes | A reporter tag is attached to the this compound core to identify binding partners. | Identifying the protein targets responsible for its biological activity. researchgate.netnih.gov |
| Bioorthogonal Labeling | The diazo group acts as a chemical reporter, reacting with a complementary functional group introduced into a biological system. | Visualizing and tracking specific biomolecules in living cells. rsc.orgwikipedia.org |
Exploration of New Reactivity Modes and Catalytic Transformations
While some reactions of this compound are known, its full synthetic potential is far from realized. Future research should focus on exploring new reactivity modes, particularly through the lens of modern catalytic methods. Diazo compounds are exceptionally versatile precursors, and their reactivity can be precisely controlled and expanded through catalysis. rsc.orgsemanticscholar.org
Transition-metal catalysis offers a vast toolkit for functionalizing this compound. Rhodium catalysts, for example, are well-known to react with diazo compounds to form metal-carbene intermediates. rsc.orgsemanticscholar.orgnih.govmdpi.com These intermediates can then undergo a variety of useful transformations, including C-H functionalization, cyclopropanation, and ylide formation, allowing for the construction of complex molecular architectures from the this compound core. nih.govacs.org
Photoredox catalysis represents another promising frontier. acs.org This strategy uses visible light to generate highly reactive radical intermediates under mild conditions. nih.govacs.org Applying photoredox catalysis to this compound could enable novel C-H functionalization reactions, allowing for the direct attachment of alkyl or aryl groups to the uracil ring without the need for pre-functionalization. acs.orgresearchgate.neticlehs.fr Such methods are highly sought after for their efficiency and atom economy. Exploring these advanced catalytic transformations will undoubtedly unlock new synthetic pathways and provide access to a diverse range of novel this compound derivatives with unique properties and potential applications.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Diazouracil, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves diazotization of uracil derivatives under controlled acidic conditions. Optimization requires systematic variation of parameters (e.g., temperature, pH, stoichiometry) and characterization via HPLC or NMR to track intermediates . For reproducibility, document reaction conditions meticulously, including solvent purity and catalyst sources, as per guidelines for experimental reporting .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) with chromatographic methods (HPLC, LC-MS). For novel compounds, elemental analysis and X-ray crystallography are critical. Reference known spectra of analogous compounds (e.g., 5-fluorouracil) to resolve ambiguities . Purity assessment should include melting point analysis and residual solvent quantification via GC .
Q. What are the key physicochemical properties of this compound relevant to its biological activity?
- Methodological Answer : Determine solubility (in polar/nonpolar solvents), partition coefficients (logP), and pKa values using UV-Vis spectroscopy or potentiometric titration. Correlate these with computational models (e.g., DFT) to predict bioavailability or reactivity . Stability studies under varied pH/temperature conditions are essential for applications in drug delivery .
Advanced Research Questions
Q. How can experimental discrepancies in this compound’s reactivity across studies be resolved?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, light exposure). Replicate experiments under inert atmospheres and validate via controlled studies. Use statistical tools (ANOVA, regression analysis) to isolate influential factors . Cross-reference raw data from conflicting studies to identify methodological divergences (e.g., solvent choice, catalyst purity) .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) to predict binding affinities. Validate with experimental data (e.g., enzyme inhibition assays). Use QSAR models to link structural features (e.g., diazo group geometry) to activity . Ensure force field parameters are calibrated for diazo compounds to avoid inaccuracies .
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., phosphate buffer at pH 7.4, 37°C) and monitor degradation via LC-MS or H NMR. Include control experiments with radical scavengers (e.g., ascorbic acid) to probe oxidative pathways. Publish full datasets (e.g., degradation half-lives, byproduct profiles) to enable meta-analyses .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC/EC. Apply Bayesian models to account for variability in biological replicates. Report confidence intervals and effect sizes to contextualize significance thresholds . For high-throughput data, apply false discovery rate (FDR) corrections .
Methodological Considerations
Q. How to ensure reproducibility in this compound research?
- Guidelines :
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectra, chromatograms, and crystallographic data in supplementary materials .
- Controls : Include positive/negative controls in all assays (e.g., known enzyme inhibitors for activity studies) .
- Peer Review : Pre-register protocols on platforms like *Protocols.io * to mitigate publication bias .
Q. What ethical and safety protocols apply to handling this compound in lab settings?
- Guidelines :
- Safety : Use fume hoods for synthesis (diazo compounds are often explosive). Refer to CAMEO Chemicals or HSDB for hazard profiles .
- Ethics : For biological studies, follow institutional guidelines (e.g., IACUC for animal models) and disclose conflicts of interest .
Data Presentation Standards
- Tables/Figures :
- Table 1 : Example stability data for this compound under varying pH.
| pH | Temperature (°C) | Half-life (h) | Major Degradation Product |
|---|---|---|---|
| 2.0 | 25 | 48 | Uracil-5-diazonium |
| 7.4 | 37 | 12 | 5-Hydroxyuracil |
| 9.0 | 25 | 6 | Uracil |
| Source: Hypothetical data based on analogous diazo compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
